

Spectroscopic Profile of 3-Phenylethynyl-pyridine: A Technical Guide

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Compound of Interest

Compound Name: **3-Phenylethynyl-pyridine**

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-phenylethynyl-pyridine**, a molecule of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Spectroscopic Data Summary

The empirical formula for **3-phenylethynyl-pyridine** is $C_{13}H_9N$, with a molecular weight of 179.22 g/mol. Spectroscopic analysis confirms this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The 1H and ^{13}C NMR data for **3-phenylethynyl-pyridine** are presented below.

Table 1: 1H NMR Spectroscopic Data of **3-Phenylethynyl-pyridine** in $CDCl_3$

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.79	bd	1.5	1H	Pyridine-H2
8.57	dd	$J_1 = 4.9, J_2 = 1.6$	1H	Pyridine-H6
7.83	dt	$J_1 = 7.8, J_2 = 1.8$	1H	Pyridine-H4
7.61-7.54	m	2H		Phenyl-H
7.43-7.36	m	3H		Phenyl-H
7.31	ddd	$J_1 = 7.9, J_2 = 4.9, J_3 = 0.8$	1H	Pyridine-H5

Source: The Royal Society of Chemistry[1]

Table 2: ^{13}C NMR Spectroscopic Data of **3-Phenylethynyl-pyridine** in CDCl_3

Chemical Shift (δ) ppm	Assignment
152.4	Pyridine-C2
148.7	Pyridine-C6
138.6	Pyridine-C4
131.8	Phenyl-C
128.9	Phenyl-C
128.6	Phenyl-C
123.2	Pyridine-C5
122.7	Phenyl-C (ipso)
120.6	Pyridine-C3
92.8	Alkyne-C
86.1	Alkyne-C

Source: The Royal Society of Chemistry[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **3-phenylethynyl-pyridine** are summarized below.

Table 3: Infrared (IR) Spectroscopic Data of **3-Phenylethynyl-pyridine**

Wavenumber (cm ⁻¹)	Description
3053	C-H stretch (aromatic)
2918	C-H stretch (aliphatic - likely trace impurity or solvent)
2222	C≡C stretch (alkyne)
1580	C=C stretch (aromatic ring)
1460	C=C stretch (aromatic ring)

Source: The Royal Society of Chemistry[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data of **3-Phenylethynyl-pyridine**

Ion	Calculated m/z	Found m/z
[M+H] ⁺	180.0808	180.0806

Source: The Royal Society of Chemistry[1]

Experimental Protocols

The spectroscopic data presented above were acquired using standard laboratory techniques and instrumentation.

NMR Spectroscopy

NMR spectra were recorded on a Bruker DRX-600 or a 400.13 MHz spectrometer.[\[1\]](#)[\[2\]](#) Samples were dissolved in deuterated chloroform (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak ($\delta = 7.26$ ppm for ^1H NMR and $\delta = 77.16$ ppm for ^{13}C NMR).[\[2\]](#)

Infrared Spectroscopy

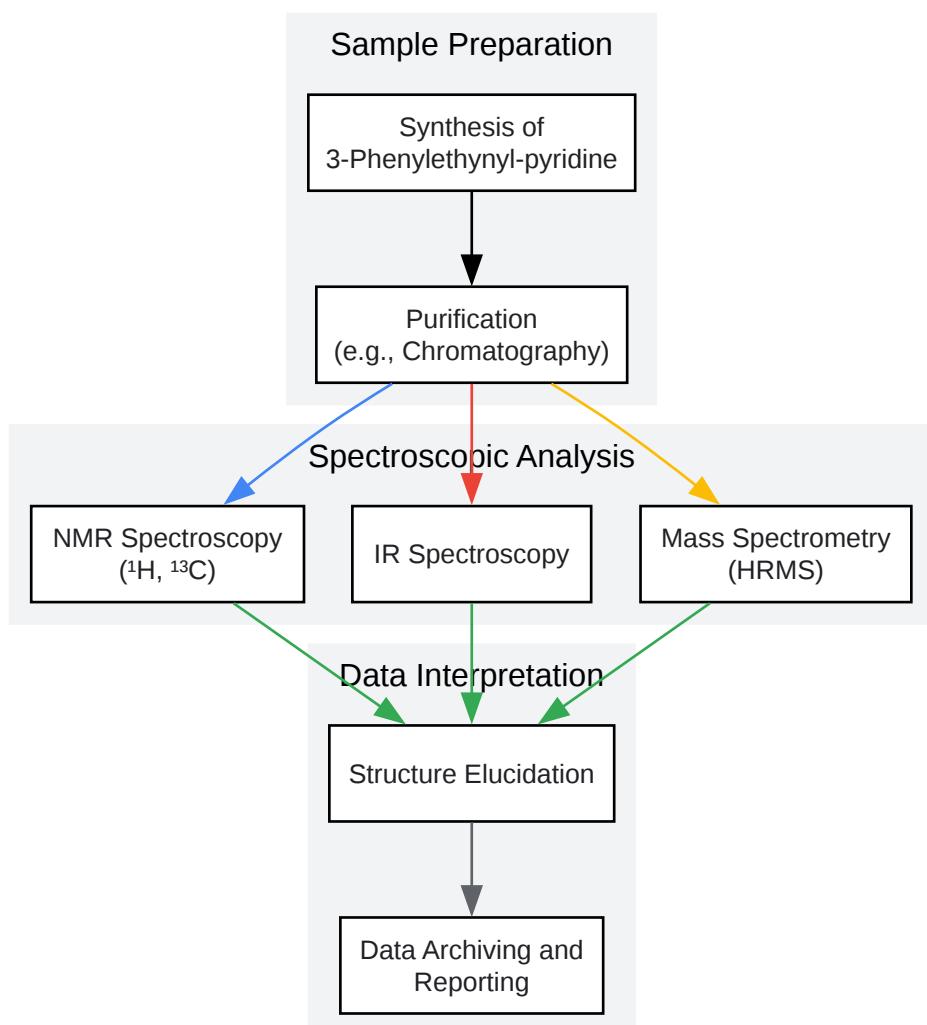
Infrared spectra were recorded on a Perkin Elmer Spectrum One FT-IR spectrometer or a similar instrument.[\[1\]](#)[\[2\]](#) Samples were typically prepared as KBr pellets.[\[1\]](#)

Mass Spectrometry

High-resolution mass spectra were recorded on an Agilent 6210 Series ESI-TOF (time of flight) mass spectrometer.[\[2\]](#)

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-phenylethynyl-pyridine**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]
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